5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile: A Comprehensive Technical Guide to Physicochemical Properties, Synthetic Methodologies, and Downstream Applications
5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile: A Comprehensive Technical Guide to Physicochemical Properties, Synthetic Methodologies, and Downstream Applications
As drug discovery programs increasingly rely on highly functionalized heterocyclic scaffolds to navigate complex structure-activity relationship (SAR) landscapes, the strategic selection of building blocks becomes paramount. 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile (CAS: 1356074-35-5) represents a highly versatile, tri-functionalized pyridine core[1]. Featuring an electron-donating pyrrolidine ring, an electron-withdrawing nitrile group, and an orthogonal bromo-substituent, this molecule is engineered for precision in late-stage functionalization.
This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical profile, a self-validating synthetic protocol, and its application as a critical intermediate in medicinal chemistry.
Chemical Identity and Physicochemical Profiling
Understanding the foundational metrics of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core identifiers and predicted physicochemical parameters of 5-bromo-2-(pyrrolidin-1-yl)nicotinonitrile.
| Property | Value | Source |
| CAS Number | 1356074-35-5 | [1],[2] |
| Molecular Formula | C10H10BrN3 | [3],[1] |
| Molecular Weight | 252.11 g/mol | [3],[1] |
| IUPAC Name | 5-bromo-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile | [3] |
| InChI | InChI=1S/C10H10BrN3/c11-9-5-8(6-12)10(13-7-9)14-3-1-2-4-14/h5-7H,1-4H2 | [3] |
| Predicted Boiling Point | 369.3 ± 42.0 °C | [1] |
| Predicted Density | 1.58 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 1.25 ± 0.39 | [1] |
Structural & Mechanistic Insights
The utility of 5-bromo-2-(pyrrolidin-1-yl)nicotinonitrile lies in the "push-pull" electronic dynamics of its substituents, which dictate its reactivity profile:
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The C3-Nitrile (The "Pull"): The cyano group is a strong electron-withdrawing group (EWG). In the precursor state (e.g., 5-bromo-2-chloronicotinonitrile), it heavily depletes electron density from the C2 position, activating the ring for Nucleophilic Aromatic Substitution (S_N_Ar)[4]. Post-synthesis, the nitrile serves as a versatile handle for conversion into primary amines, amides, or tetrazoles.
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The C2-Pyrrolidine (The "Push"): Once installed, the nitrogen of the pyrrolidine ring donates electron density back into the pyridine system via resonance. This effectively deactivates the ring toward further nucleophilic attack, stabilizing the molecule. Furthermore, the pyrrolidine moiety enhances the lipophilicity and alters the basicity of the scaffold, a common tactic used in optimizing the pharmacokinetic properties of kinase inhibitors and GPCR ligands.
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The C5-Bromo (The Orthogonal Handle): Positioned meta to the nitrile and para to the pyrrolidine, the C5-bromo group is electronically primed for transition-metal-catalyzed cross-coupling. Because the C-Br bond has a significantly lower bond dissociation energy than the C-CN or C-N bonds, it offers perfect orthogonal reactivity for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Synthetic Methodologies: The S_N_Ar Protocol
The most efficient route to synthesize 5-bromo-2-(pyrrolidin-1-yl)nicotinonitrile is via an S_N_Ar reaction utilizing 5-bromo-2-chloronicotinonitrile and pyrrolidine[4]. The following protocol is designed as a self-validating system , incorporating causality for every reagent choice and in-process controls to guarantee high-fidelity execution.
Step-by-Step Self-Validating Workflow
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Reaction Setup: Dissolve 1.0 equivalent of 5-bromo-2-chloronicotinonitrile in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Causality: DMF is a polar aprotic solvent that effectively solvates cations while leaving the nucleophile (pyrrolidine) naked and highly reactive. Crucially, it stabilizes the negatively charged Meisenheimer complex transition state, lowering the activation energy of the substitution.
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Base Addition: Add 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate (K2CO3).
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Causality: K2CO3 acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of pyrrolidine (which would otherwise destroy its nucleophilicity). K2CO3 is chosen over stronger bases (like NaH) to prevent unwanted hydrolysis of the nitrile group.
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Nucleophile Addition: Cool the mixture to 0 °C and add 1.2 equivalents of pyrrolidine dropwise. Allow the reaction to slowly warm to room temperature (20–25 °C).
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Causality: The slight stoichiometric excess of pyrrolidine ensures complete consumption of the valuable pyridine electrophile. Dropwise addition at 0 °C controls the exothermic initial acid-base interaction, preventing localized hot spots that could lead to dimerization or degradation.
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In-Process Monitoring (Validation Check): After 2 hours, sample the reaction for LC-MS or TLC (Hexanes/EtOAc 3:1).
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Validation: The reaction is deemed complete when the starting material peak is entirely consumed and a new, highly UV-active peak corresponding to the product mass (M+H = 253.0) dominates the chromatogram.
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Workup and Isolation: Quench the reaction by pouring the mixture into 10 volumes of vigorously stirred ice water.
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Causality: DMF and K2CO3 are infinitely miscible/soluble in water, whereas the highly lipophilic product is not. This induces a rapid "crash-out" (precipitation) of the product. Filter the resulting solid and wash with cold water to yield the crude product with >95% purity, bypassing the need for immediate column chromatography.
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Mechanistic workflow of the SNAr synthesis of 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile.
Downstream Applications in Drug Discovery
Once synthesized, 5-bromo-2-(pyrrolidin-1-yl)nicotinonitrile acts as a central hub for divergent synthesis. The orthogonal nature of the C5-bromo and C3-nitrile groups allows researchers to build complexity in multiple vectors.
C5-Vector: Palladium-Catalyzed Cross-Coupling
The C5-bromo position is primed for Suzuki-Miyaura (aryl boronic acids) or Buchwald-Hartwig (amines) couplings.
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Mechanistic Consideration: Because the C2-pyrrolidine ring donates electron density into the pyridine core, the oxidative addition of Pd(0) into the C-Br bond is slightly slower than it would be in an unfunctionalized halopyridine. To counteract this, researchers must utilize electron-rich, sterically demanding phosphine ligands (such as XPhos, RuPhos, or dppf) to accelerate the oxidative addition step and facilitate a smooth catalytic cycle.
C3-Vector: Nitrile Transformations
The C3-nitrile provides a direct route to altering the hydrogen-bonding network of the molecule:
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Reduction: Treatment with Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (Raney Ni) yields the corresponding primary methanamine, a common motif for anchoring molecules into the hinge region of kinases.
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Cycloaddition: Reaction with sodium azide (NaN3) and ammonium chloride yields a 1H-tetrazole, a classic bioisostere for a carboxylic acid that offers improved membrane permeability and metabolic stability.
Divergent downstream functionalization pathways leveraging orthogonal reactive sites.
References
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National Center for Biotechnology Information (PMC). "Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5". NIH Public Access.[Link]
Sources
- 1. 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile CAS#: 1356074-35-5 [m.chemicalbook.com]
- 2. 1220036-16-7|N,N-Diallyl-5-bromo-3-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile | Benchchem [benchchem.com]
- 4. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
